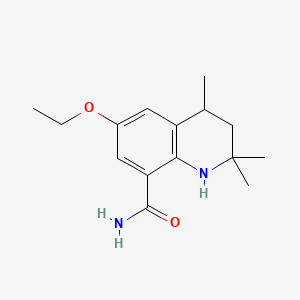
6-Ethoxy-2,2,4-trimethyl-1,2,3,4-tetrahydro-8-quinolinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Ethoxy-2,2,4-trimethyl-1,2,3,4-tetrahydro-8-quinolinecarboxamide is a synthetic organic compound with the molecular formula C14H21NO. It is a derivative of quinoline, characterized by the presence of ethoxy, trimethyl, and tetrahydro groups. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethoxy-2,2,4-trimethyl-1,2,3,4-tetrahydro-8-quinolinecarboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline and ethyl chloroformate.
Reaction Conditions: The reaction is carried out under controlled conditions, including temperature, pressure, and pH, to ensure the desired product is obtained.
Catalysts and Reagents: Common catalysts and reagents used in the synthesis include strong acids or bases, solvents like ethanol or methanol, and protective groups to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-Ethoxy-2,2,4-trimethyl-1,2,3,4-tetrahydro-8-quinolinecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The ethoxy group can be substituted with other functional groups, such as halogens or alkyl groups, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products
Scientific Research Applications
6-Ethoxy-2,2,4-trimethyl-1,2,3,4-tetrahydro-8-quinolinecarboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used as an antioxidant in the rubber industry and as a stabilizer in polymer production.
Mechanism of Action
The mechanism of action of 6-Ethoxy-2,2,4-trimethyl-1,2,3,4-tetrahydro-8-quinolinecarboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in oxidative stress and inflammation.
Pathways: It modulates signaling pathways related to cell proliferation, apoptosis, and immune response, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 6-Ethoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline
- 6-Ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline
- 6-Ethoxy-2,2,4-trimethylquinoline
Uniqueness
6-Ethoxy-2,2,4-trimethyl-1,2,3,4-tetrahydro-8-quinolinecarboxamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C15H22N2O2 |
|---|---|
Molecular Weight |
262.35 g/mol |
IUPAC Name |
6-ethoxy-2,2,4-trimethyl-3,4-dihydro-1H-quinoline-8-carboxamide |
InChI |
InChI=1S/C15H22N2O2/c1-5-19-10-6-11-9(2)8-15(3,4)17-13(11)12(7-10)14(16)18/h6-7,9,17H,5,8H2,1-4H3,(H2,16,18) |
InChI Key |
YLBRCERCRRHGBZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C(=C1)C(=O)N)NC(CC2C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-(2-Methoxyphenyl)-2-[(4,6,7-trimethylquinazolin-2-yl)amino]pyrimidin-4-ol](/img/structure/B14939154.png)
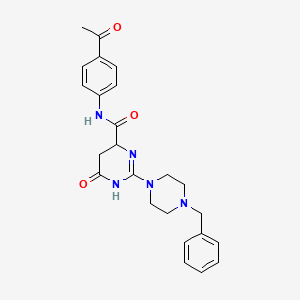
![N-[2-chloro-5-(trifluoromethyl)phenyl]-N-(thiophen-2-ylcarbonyl)thiophene-2-carboxamide](/img/structure/B14939160.png)
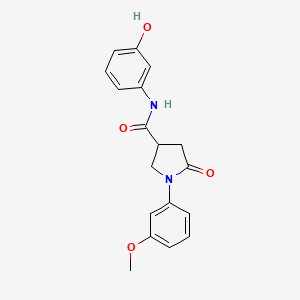
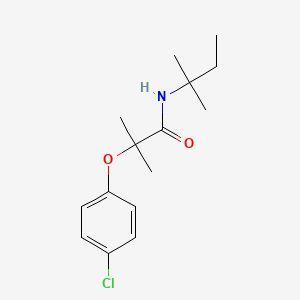
![1-[4-(diethylsulfamoyl)phenyl]-N-(5-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B14939191.png)
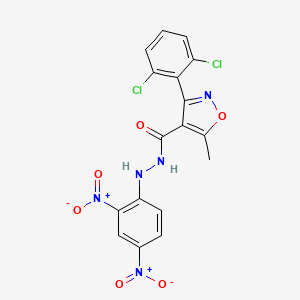
![1-[(2-chlorophenyl)methyl]-5-oxo-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide](/img/structure/B14939197.png)
![4-({[(4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetyl}amino)benzamide](/img/structure/B14939198.png)
![Methyl 3-[1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)propanoate](/img/structure/B14939199.png)
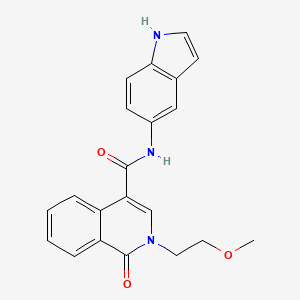
![6-(4-methyl-2-morpholino-5-pyrimidinyl)-2-[(4,6,8-trimethyl-2-quinazolinyl)amino]-4(3H)-pyrimidinone](/img/structure/B14939206.png)
![1-(4-chlorobenzyl)-5-oxo-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]pyrrolidine-3-carboxamide](/img/structure/B14939210.png)
